molecular formula C7H8N2O4S B1271936 Ethyl 2-amino-5-nitrothiophene-3-carboxylate CAS No. 42783-04-0

Ethyl 2-amino-5-nitrothiophene-3-carboxylate

Cat. No. B1271936
CAS RN: 42783-04-0
M. Wt: 216.22 g/mol
InChI Key: UXDKVBJDZDRIKL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-nitrothiophene-3-carboxylate is a compound that falls within the category of thiophene derivatives, which are known for their diverse applications in the field of organic electronics, including photovoltaics and molecular electronics . These compounds are characterized by their thiophene core, a sulfur-containing heterocycle that imparts unique electronic properties to the molecules.

Synthesis Analysis

The synthesis of thiophene derivatives such as ethyl 2-amino-5-nitrothiophene-3-carboxylate can be achieved through various methods. A practical and high-yield two-step procedure involving esterification and cyclocondensation has been demonstrated for the synthesis of a related compound, ethyl 3-aminothiophene-2-carboxylate, with an overall yield of 81% . Additionally, the synthesis of ethyl 3-amino-5-arylthiophene-2-carboxylates has been developed through the reaction of α-chlorocinnamonitriles with ethyl mercaptoacetate, forming products in high yields . These methods highlight the versatility and efficiency of synthesizing amino-functionalized thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their electronic properties. For instance, the crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, has been elucidated through X-ray analysis, revealing a six-membered ring with a boat conformation and C=C double bonds . This detailed structural information is essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, dissymmetric π-conjugated oligomers incorporating 3,4-ethylenedioxythiophene (EDOT) units with nitro and amino end-groups have been synthesized through Pd-catalyzed Suzuki coupling reactions and direct C–H bond arylation . These reactions are pivotal for the construction of complex molecules with specific electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as ethyl 2-amino-5-nitrothiophene-3-carboxylate, are influenced by their molecular structure. The acid-base properties, solubility, and chemical stability of these compounds have been studied, and their ability to form complexes with metal ions such as Cu(II), Co(II), and Ni(II) has been explored . Additionally, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been investigated, indicating the potential for these compounds to be used in optical applications . These properties are fundamental for the development of new materials and their implementation in various technological applications.

Scientific Research Applications

1. Radiosensitizers and Bioreductively Activated Cytotoxins

Ethyl 2-amino-5-nitrothiophene-3-carboxylate has been explored in the synthesis of nitrothiophene derivatives with potential applications as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown efficacy in vitro as radiosensitizers of hypoxic mammalian cells (Threadgill et al., 1991).

2. Carboxyl-Group Protection in Peptide Synthesis

The compound has been used in peptide synthesis, specifically for carboxyl-group protection. This application highlights its utility in the synthesis and manipulation of peptides (Amaral, 1969).

3. Synthesis of Arylthiophene Derivatives

Ethyl 2-amino-5-nitrothiophene-3-carboxylate is involved in the synthesis of arylthiophene derivatives. These derivatives are formed through reactions with various substrates, indicating the compound's versatility in organic synthesis (Shastin et al., 2006).

4. Fluorescence Properties

Research has been conducted on the fluorescence properties of related compounds, such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, which may implicate potential applications in materials science or bioimaging (Guo Pusheng, 2009).

5. Synthesis of Novel Thiophene-Based Bis-Heterocyclic Monoazo Dyes

Ethyl 2-amino-5-nitrothiophene-3-carboxylate is a key compound in the synthesis of thiophene-based bis-heterocyclic monoazo dyes, which have potential applications in the textile industry (Karcı & Karcı, 2012).

6. Antimicrobial Agents

The compound has been explored for its potential in creating antimicrobial agents. Derivatives of ethyl 2-amino-5-nitrothiophene-3-carboxylate have shown promising antimicrobial activities, demonstrating its importance in pharmaceutical research (Abu‐Hashem et al., 2011).

7. Corrosion Inhibitors

Studies have included the use of related compounds as corrosion inhibitors, indicating a potential industrial application in protecting metals from corrosion (Dohare et al., 2017).

Safety And Hazards

The safety data sheet for Ethyl 2-amino-5-nitrothiophene-3-carboxylate indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-amino-5-nitrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-2-13-7(10)4-3-5(9(11)12)14-6(4)8/h3H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDKVBJDZDRIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372178
Record name ethyl 2-amino-5-nitrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-amino-5-nitrothiophene-3-carboxylate

CAS RN

42783-04-0
Record name 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42783-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-nitrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester
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